molecular formula C10H18N2O3 B1251712 Desthiobiotin, (-)- CAS No. 168252-18-4

Desthiobiotin, (-)-

Cat. No.: B1251712
CAS No.: 168252-18-4
M. Wt: 214.26 g/mol
InChI Key: AUTOLBMXDDTRRT-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S,5R)-dethiobiotin is a dethiobiotin. It is an enantiomer of a (4R,5S)-dethiobiotin.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is used in the synthesis of 2-iminoimidazolidin-4-one derivatives and related structures. For example, Shestakov et al. (2007) explored the cyclization of 2-aryl-1-(4,6-dimethylpyrimidin-2-yl)guanidines with various reagents to synthesize derivatives including (2-imino-5-oxo-imidazolidin-4-yl)acetic acid (Shestakov, Sidorenko, & Shikhaliev, 2007).
  • Another study by Uršič et al. (2010) discussed the synthesis of compounds like methyl 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates, showcasing the versatility of similar structures in chemical synthesis (Uršič, Svete, & Stanovnik, 2010).

Biological and Pharmacological Research

  • Hutchinson et al. (2003) identified a compound, 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, as a potent antagonist of the alpha(v)beta(3) receptor, indicating potential pharmacological applications (Hutchinson et al., 2003).
  • In the field of food chemistry, compounds like N-(1-methyl-4-oxoimidazolidin-2-ylidene) α-amino acids, closely related to the compound , have been identified as taste modulators, enhancing the flavor of foods like stewed beef juice. This was explored by Kunert et al. (2011) and Sonntag et al. (2010) (Kunert, Walker, & Hofmann, 2011) (Sonntag, Kunert, Dunkel, & Hofmann, 2010).

Applications in Organic Chemistry

  • Liu and Vederas (1996) employed a similar compound, 6-(methylsulfinyl)hexanoic acid, in Swern oxidation reactions, showcasing its use in organic synthesis to convert alcohols to aldehydes or ketones (Liu & Vederas, 1996).

Properties

CAS No.

168252-18-4

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid

InChI

InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)/t7-,8+/m1/s1

InChI Key

AUTOLBMXDDTRRT-SFYZADRCSA-N

Isomeric SMILES

C[C@@H]1[C@@H](NC(=O)N1)CCCCCC(=O)O

SMILES

CC1C(NC(=O)N1)CCCCCC(=O)O

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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